molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5

Spiro[2.3]hexane-5-carbonitrile

Cat. No.: B2761162
CAS No.: 872988-59-5
M. Wt: 107.156
InChI Key: ALEHCHMDJFQQAJ-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carbonitrile is a chemical compound with the molecular formula C₇H₉N and a molecular weight of 107.16 g/mol . It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring at a single carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.3]hexane-5-carbonitrile can be achieved through various methods. One common approach involves the isomerization of epoxy derivatives of methylenecyclobutane-1-carbonitrile . This process typically involves the use of lithium diisopropylamide in an aprotic medium, leading to the formation of the desired spirocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Substituted nitriles with various functional groups.

Scientific Research Applications

Spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexane-5-carboxylate
  • Spiro[2.3]hexane-5-methanol

Uniqueness

Spiro[2.3]hexane-5-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to other spirocyclic compounds.

Properties

IUPAC Name

spiro[2.3]hexane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEHCHMDJFQQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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